5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-substituted 5-fluoro-2-aminopyrimidines involves selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 .Molecular Structure Analysis
While specific structural data for “5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine” is not available, related compounds often have complex structures. For example, the DFT calculated C-H stretching mode of a related molecule was found at 3052 cm−1 with 81% PED .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the protodeboronation of pinacol boronic esters involves a radical approach . Another reaction involves the transformation of 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the synthesis of fluorinated imatinib base .Mechanism of Action
Future Directions
The future directions for research on “5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine” and similar compounds could involve exploring their potential uses in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . Another direction could involve the development of new compounds with improved properties .
Properties
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHEYDGGUXYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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